![molecular formula C8H5Cl2N3O B11781709 4-(2,5-Dichlorophenyl)-1,2,5-oxadiazol-3-amine](/img/structure/B11781709.png)
4-(2,5-Dichlorophenyl)-1,2,5-oxadiazol-3-amine
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Overview
Description
4-(2,5-Dichlorophenyl)-1,2,5-oxadiazol-3-amine is a heterocyclic compound that features a 1,2,5-oxadiazole ring substituted with a 2,5-dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dichlorophenyl)-1,2,5-oxadiazol-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,5-dichlorobenzohydrazide with cyanogen bromide under basic conditions to form the oxadiazole ring. The reaction is usually carried out in a solvent such as ethanol or acetonitrile at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dichlorophenyl)-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: Formation of corresponding oxadiazole N-oxide.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted oxadiazole derivatives.
Scientific Research Applications
4-(2,5-Dichlorophenyl)-1,2,5-oxadiazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(2,5-Dichlorophenyl)-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,5-Dichlorophenylboronic acid: Used in Suzuki coupling reactions.
5-(2,5-Dichlorophenyl)-2-furoic acid: Known for its biological activities.
Thiazole derivatives: Known for their diverse biological activities.
Uniqueness
4-(2,5-Dichlorophenyl)-1,2,5-oxadiazol-3-amine is unique due to its specific substitution pattern and the presence of the oxadiazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H5Cl2N3O |
---|---|
Molecular Weight |
230.05 g/mol |
IUPAC Name |
4-(2,5-dichlorophenyl)-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C8H5Cl2N3O/c9-4-1-2-6(10)5(3-4)7-8(11)13-14-12-7/h1-3H,(H2,11,13) |
InChI Key |
WAGWZRSOJUAIPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=NON=C2N)Cl |
Origin of Product |
United States |
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